Methods
The synthesis of copanlisib and its metabolites, including M4, typically involves chemical reactions that modify the parent compound through various pathways such as oxidation or hydrolysis. The specific pathways leading to the formation of M4 from copanlisib are not extensively detailed in available literature but generally involve enzymatic processes facilitated by cytochrome P450 enzymes.
Technical Details
The metabolic conversion often includes phase I reactions, such as hydroxylation, which introduce functional groups into the molecule, making it more polar and facilitating excretion. The identification and quantification of metabolite M4 can be achieved using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry.
Reactions
Metabolite M4 is formed through specific metabolic pathways involving oxidation and conjugation reactions. These reactions may include hydroxylation at various positions on the copanlisib molecule, leading to structural variants that can exhibit different biological activities compared to the parent compound.
Technical Details
The understanding of these reactions is critical for predicting how changes in molecular structure influence pharmacological properties. Enzymatic activity assays can help elucidate which cytochrome P450 isoforms are primarily responsible for the formation of M4.
Process
The mechanism by which copanlisib and its metabolite M4 exert their effects involves inhibition of the phosphatidylinositol 3-kinase pathway, crucial for cell growth and survival in cancer cells. This inhibition leads to reduced cellular proliferation and increased apoptosis in malignant cells.
Data
Studies indicate that both copanlisib and its metabolites can modulate signaling pathways involved in tumor growth. The specific contributions of metabolite M4 to this mechanism remain an area for further research but are hypothesized to be similar to those of copanlisib due to structural similarities.
Physical Properties
Metabolite M4 is likely to exhibit properties such as solubility in organic solvents and varying degrees of stability under physiological conditions. The exact melting point or boiling point data for M4 may not be readily available but can be inferred from related compounds.
Chemical Properties
Chemical properties such as pH stability, reactivity with other biomolecules, and metabolic stability are essential for understanding how M4 behaves in biological systems. These properties influence its pharmacokinetics and potential therapeutic applications.
Scientific Uses
Copanlisib metabolite M4 is primarily studied within the context of cancer therapeutics. Its role as a metabolite can provide insights into drug efficacy, potential side effects, and mechanisms of resistance in cancer treatment regimens. Furthermore, understanding its pharmacological profile can aid in optimizing dosing strategies and improving patient outcomes in clinical settings.
Research continues to explore the full implications of metabolite M4's activity in both preclinical and clinical studies, highlighting its potential significance in enhancing the therapeutic index of copanlisib-based therapies.
Copanlisib undergoes biotransformation via phase I and phase II metabolic pathways, generating several metabolites, including the pharmacologically relevant metabolite M4. The generation of M4 is primarily mediated by enzymatic systems, with cytochrome P450 (CYP) isoforms playing a dominant role. Non-CYP enzymes also contribute significantly to its biotransformation.
Cytochrome P450 3A4 (CYP3A4) is the primary isoform responsible for the oxidative metabolism of copanlisib, leading to M4 formation. In vitro studies using human liver microsomes indicate that CYP3A4 catalyzes hydroxylation and N-dealkylation reactions at specific sites on copanlisib’s quinazoline core. CYP2D6 and CYP2C8 demonstrate secondary involvement, albeit with lower catalytic efficiency (5–15% of total metabolic clearance) [3] [5]. Selective chemical inhibition of CYP3A4 reduces M4 generation by >80%, confirming its pivotal role [5].
Table 1: Cytochrome P450 Isoforms Involved in Copanlisib M4 Formation
Isoform | Contribution to M4 Formation | Primary Metabolic Reactions |
---|---|---|
CYP3A4 | >80% | Hydroxylation, N-dealkylation |
CYP2D6 | 5–10% | Aliphatic oxidation |
CYP2C8 | 3–8% | Secondary hydroxylation |
Non-CYP enzymes, including uridine diphosphate-glucuronosyltransferases (UGT) and sulfotransferases (SULT), facilitate phase II conjugation of M4. UGT1A1 and UGT1A3 catalyze glucuronidation at the morpholinone ring’s oxygen atom, enhancing hydrophilicity. Flavin-containing monooxygenase 3 (FMO3) supports oxidative reactions independent of CYP pathways, particularly under low CYP activity. Carboxylesterases (CES1/2) hydrolyze ester groups in copanlisib’s structure, forming intermediate precursors for M4 synthesis [3].
M4 arises through sequential oxidative and reductive modifications:
Metabolic modifications occur at discrete sites:
Table 2: Position-Specific Modifications in Copanlisib Leading to M4
Structural Region | Modification Type | Chemical Change | Enzymes Involved |
---|---|---|---|
Quinazoline (C2) | Hydrolysis | −NH₂ → −OH | Amidases, CYP3A4 |
Morpholinone (C4) | Reduction | >C=O → CH−OH | AKR1C3, AKR1B10 |
Trifluoromethylphenyl | Retention | −CF₃ → −CF₃ (unchanged) | N/A |
Note: Research on M4 remains limited compared to copanlisib’s primary metabolite (M1). Current data derive from radiolabeled studies in humans and mechanistic analyses using recombinant enzymes [3] [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9